6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine is named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent heterocyclic structure is pyridazine , a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Substituents are numbered to minimize locants:
- A chlorine atom is positioned at carbon 6 of the pyridazine ring.
- An amine group (-NH-) is attached to carbon 3, which is further substituted with a 2,6-difluorobenzyl moiety.
The structural representation (Figure 1) highlights the pyridazine core, chlorine atom, and benzyl group with fluorine atoms at the 2 and 6 positions of the benzene ring.
Key identifiers :
- SMILES :
FC1=C(C(F)=CC=C1)CNC2=NN=C(Cl)C=C2 - InChI :
InChI=1S/C11H8ClF2N3/c12-10-4-9-5-11(16-15-10)14-6-7-8(13)2-1-3-7/h1-5H,6H2,(H,14,15,16) - InChIKey :
XNRLHNFMMGHBAM-UHFFFAOYSA-N
Alternative Designations in Chemical Databases
This compound is cataloged under multiple identifiers across chemical databases:
The 2,6-difluorobenzyl group is occasionally described as (2,6-difluorophenyl)methyl in structural databases to emphasize the aromatic substitution pattern .
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₈ClF₂N₃ reflects the compound’s composition:
- 11 carbon atoms : 6 from pyridazine, 5 from the benzyl group.
- 8 hydrogen atoms : Distributed across the aromatic and aliphatic regions.
- 1 chlorine atom : At position 6 of pyridazine.
- 2 fluorine atoms : At positions 2 and 6 of the benzene ring.
- 3 nitrogen atoms : Two in the pyridazine ring, one in the amine group.
Molecular weight :
$$
\text{Calculated: } (12.01 \times 11) + (1.008 \times 8) + (35.45 \times 1) + (19.00 \times 2) + (14.01 \times 3) = 255.65 \, \text{g/mol} \,
$$
Elemental composition :
| Element | Percentage |
|---|---|
| Carbon (C) | 51.69% |
| Hydrogen (H) | 3.16% |
| Chlorine (Cl) | 13.88% |
| Fluorine (F) | 14.88% |
| Nitrogen (N) | 16.46% |
High-resolution mass spectrometry (HRMS) would yield an exact mass of 255.0423 g/mol , corresponding to the molecular formula . The empirical formula (C₁₁H₈ClF₂N₃) matches the molecular formula, confirming no simplification in the stoichiometric ratio.
Properties
IUPAC Name |
6-chloro-N-[(2,6-difluorophenyl)methyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3/c12-10-4-5-11(17-16-10)15-6-7-8(13)2-1-3-9(7)14/h1-5H,6H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXSLTIRKIQYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC2=NN=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often begins with 6-chloropyridazin-3-amine or related pyridazine derivatives. The 2,6-difluorobenzyl fragment is introduced typically as 2,6-difluorobenzyl bromide or a similar halide.
Palladium-Catalyzed Cross-Coupling Reactions
A common and efficient approach to prepare 6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine involves palladium-catalyzed coupling reactions, such as Buchwald–Hartwig amination or Suzuki-Miyaura coupling, to attach the difluorobenzyl group to the pyridazine ring.
- Catalysts and Ligands: Pd2(dba)3 with xantphos or Pd(PPh3)4 are frequently used.
- Bases: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) are typical bases.
- Solvents: Dry dioxane or DMF under inert atmosphere (argon) at elevated temperatures (80–120 °C).
- Reaction Times: Typically 4–8 hours, depending on the step.
This method allows for selective coupling at the nitrogen of the pyridazine ring, yielding the N-(2,6-difluorobenzyl) substituted product.
Amination Procedures
The amination at the 3-position of the pyridazine ring can be achieved by:
- Direct nucleophilic substitution using ammonia or amines under controlled temperature (60–80 °C).
- Use of aqueous ammonia (20–25% concentration), added dropwise to control reaction rate and avoid side reactions.
- Reaction times vary from 25 to 40 hours for complete conversion.
These conditions ensure selective amination without affecting the chloro substituent at the 6-position.
Temperature and Reaction Time Optimization
- Stepwise temperature control is critical: initial coupling at 20–30 °C followed by heating to 50–75 °C.
- Reaction times are optimized to balance yield and purity, with longer times (up to 40 hours) for amination steps.
Representative Synthetic Schemes
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Coupling of pyridazine intermediate with 2,6-difluorobenzyl bromide | Pd2(dba)3, xantphos, Cs2CO3, dry dioxane, Ar, 80–100 °C, 4–8 h | 48–65 | Efficient N-arylation step |
| 2. Amination with aqueous ammonia | Aqueous NH_3 (20–25%), dropwise addition, 60–80 °C, 25–40 h | 50–70 | Controlled amination at 3-position |
| 3. Purification and isolation | Standard extraction and recrystallization | — | High purity product |
Research Findings and Analysis
- The presence of fluorine atoms on the benzyl group enhances binding affinity and biological activity in kinase inhibitors, necessitating precise incorporation during synthesis.
- Palladium-catalyzed methods provide high regioselectivity and functional group tolerance, which is critical for maintaining the chloro substituent intact.
- Reaction conditions such as temperature, solvent, and ammonia concentration significantly influence the yield and purity of the final compound.
- Dropwise addition of aqueous ammonia reduces side reactions and improves amination efficiency.
Comparative Data Table of Key Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Catalyst | Pd2(dba)3, Pd(PPh3)4 | High selectivity and yield |
| Base | Cs2CO3, K2CO3 | Facilitates coupling |
| Solvent | Dry dioxane, DMF | Solubility and reaction medium |
| Temperature (Coupling) | 80–120 °C | Influences rate and completeness |
| Temperature (Amination) | 60–80 °C | Controls amination selectivity |
| Ammonia concentration | 20–25% aqueous | Controls amination rate and side products |
| Reaction time (Amination) | 25–40 hours | Ensures complete conversion |
| Yield | 48–70% | Dependent on optimization |
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) in the presence of catalysts.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazin-3-amines, while oxidation can produce pyridazinone derivatives .
Scientific Research Applications
6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₁H₈ClF₂N₃ | 255.65 | 6-Cl (pyridazine), 2,6-F (benzyl) |
| 6-(2,6-Difluorophenyl)pyridazin-3-amine | C₁₀H₇F₂N₃ | 207.17 | 2,6-F (directly attached phenyl) |
| 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine | C₁₁H₁₀ClN₃O | 243.67 | 6-Cl (pyridazine), 2-OCH₃ (phenyl) |
| 6-Chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine | C₁₁H₉Cl₂N₃ | 254.11 | 6-Cl (pyridazine), 2-Cl (benzyl) |
Key Observations:
- In contrast, the 2-chlorobenzyl analog (254.11 g/mol) has higher lipophilicity due to chlorine’s larger atomic radius and polarizability .
- Electron-Donating Groups : The methoxy substituent in 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine (243.67 g/mol) increases electron density on the aromatic ring, which may improve solubility in polar solvents compared to halogenated analogs .
Collision Cross-Section (CCS) and Mass Spectrometry Behavior
Experimental CCS data for 6-(2,6-difluorophenyl)pyridazin-3-amine () provide insights into its gas-phase ion mobility, which correlates with molecular shape and size. For example:
- [M+H]⁺ : CCS = 142.0 Ų
- [M+Na]⁺ : CCS = 155.3 Ų
While CCS data for the target compound are unavailable, its structural similarity to the above analog suggests comparable behavior. The additional benzyl group in the target compound may increase CCS due to greater conformational flexibility .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies on analogs such as 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine () reveal hydrogen-bonding networks involving the pyridazine amine and substituent groups. For instance:
- The methoxy group participates in C–H···O interactions, stabilizing crystal packing.
Biological Activity
6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine is a pyridazine derivative characterized by its unique substitution pattern, which influences its biological activity. This compound has garnered attention in medicinal chemistry for its potential applications in developing pharmacologically active agents, particularly in oncology and antimicrobial research.
- Molecular Formula : C11H8ClF2N3
- Molecular Weight : 255.65 g/mol
- CAS Number : 2098049-65-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an anticancer agent and its role in inhibiting certain enzymes associated with disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound shows promise in inhibiting enzymes linked to cancer progression and inflammation.
- Cellular Interactions : It interacts with cellular receptors, potentially modulating signaling pathways involved in tumor growth and immune responses.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung) | 5.2 | Apoptosis induction | |
| MCF7 (Breast) | 4.8 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary results indicate that it possesses moderate activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- In Vivo Efficacy : A study involving animal models demonstrated the efficacy of this compound in reducing tumor size in xenograft models of breast cancer, supporting its potential for therapeutic use.
- Safety Profile : Toxicological assessments revealed a favorable safety profile, with low cytotoxicity observed at therapeutic concentrations, making it a candidate for further clinical development.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize temperature and solvent polarity to minimize byproducts (e.g., di-substitution).
Q. Table 1. Example Synthetic Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3,6-Dichloropyridazine, 2,6-difluorobenzylamine, DMF, K₂CO₃, 24h, 80°C | SNAr coupling |
| 2 | Ethanol/water (1:1), cooling to 4°C | Recrystallization |
| 3 | HPLC (C18 column, acetonitrile/water + 0.1% TFA) | Purity verification |
Q. Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for pyridazine; CF₂ signals in ¹⁹F NMR).
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ (e.g., m/z 284.03 for C₁₁H₈ClF₂N₃).
- IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1550 cm⁻¹ (C-Cl).
- Crystallography :
Example Data :
Table 2. Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| H-bond Geometry | N–H···Cl (2.95 Å, 145°) |
Q. Methodological Answer :
Assay Validation :
- Confirm assay conditions (e.g., ATP concentration in kinase assays, cell line specificity).
- Use positive controls (e.g., staurosporine for kinase inhibition).
Structural Analysis :
- Compare crystallographic data (e.g., binding pose in PDB entries) with analogs .
- Perform molecular docking (AutoDock Vina) to assess steric/electronic mismatches.
Meta-Analysis :
- Aggregate data from multiple studies (e.g., pIC₅₀ values) to identify trends.
Case Study : If conflicting results arise in PDE3 inhibition:
- Check for off-target interactions via kinome-wide profiling .
- Evaluate solubility differences (DMSO vs. buffer) using dynamic light scattering.
Q. Methodological Answer :
Molecular Docking :
- Use Schrödinger Suite or AutoDock to model binding to targets (e.g., kinases, GPCRs).
- Validate with co-crystallized ligands (PDB: 6YN) .
MD Simulations :
- Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes.
- Analyze RMSD and binding free energy (MM/PBSA).
QSAR Modeling :
- Build models using descriptors like logP, polar surface area, and H-bond donors.
Example Workflow :
Table 3. Computational Pipeline
| Step | Tool/Purpose |
|---|---|
| 1 | MOE: Ligand preparation (tautomer generation) |
| 2 | AutoDock Vina: Docking into ATP-binding pocket |
| 3 | AMBER: Free-energy perturbation analysis |
Q. Methodological Answer :
Solvent Screening : Use vapor diffusion (e.g., 24-well plates with PEG/ammonium sulfate).
Additives : Introduce co-solvents (e.g., 2% DMSO) or chaotropic agents to reduce aggregation.
Temperature Gradients : Optimize nucleation via slow cooling (0.5°C/day).
Q. Troubleshooting :
Q. Methodological Answer :
Chemical Proteomics :
- Use affinity chromatography (biotinylated analog) to pull down binding proteins.
- Identify targets via LC-MS/MS.
CRISPR Screening : Genome-wide KO screens to identify sensitizing/resistant genes.
Metabolomics : Track downstream metabolic changes (e.g., ATP levels via LC-MS).
Case Study : If the compound shows unexpected cytotoxicity:
- Perform RNA-seq to identify dysregulated pathways.
- Validate with siRNA knockdown of candidate targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
